12-oxo-9E-octadecenoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-oxo-9E-octadecenoic acid can be achieved through enzymatic and chemical methods. One common approach involves the use of hydroperoxide lyases, which catalyze the cleavage of hydroperoxides derived from linoleic acid. For instance, recombinant papaya hydroperoxide lyase has been used to convert 13S-hydroperoxyoctadecadienoic acid into this compound under optimized conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts and enzyme cascades. A notable method includes the consecutive addition of lipase, lipoxygenase, and hydroperoxide lyase to transform safflower oil into the desired product. This process has been optimized to achieve high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
12-oxo-9E-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The double bond and keto group can be reduced to form saturated fatty acids.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the keto group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 12-hydroxy-9E-octadecenoic acid.
Reduction: Formation of 12-hydroxy-9E-octadecenoic acid or fully saturated octadecanoic acid.
Substitution: Formation of 12-alkoxy-9E-octadecenoic acid derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of bio-based polymers.
Biology: Investigated for its role in cellular signaling and metabolic regulation.
Medicine: Exhibits cytotoxic activity against cancer cells, making it a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The biological effects of 12-oxo-9E-octadecenoic acid are primarily mediated through its interaction with cellular proteins and enzymes. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cyclin-dependent kinases . Additionally, it can modulate metabolic pathways by activating transient receptor potential vanilloid 1 (TRPV1) and enhancing energy expenditure .
Comparison with Similar Compounds
Similar Compounds
9-oxo-10E,12E-octadecadienoic acid: Another fatty acid derivative with similar cytotoxic properties.
10-oxo-12Z-octadecenoic acid: A linoleic acid metabolite with anti-inflammatory effects.
12-oxo-phytodienoic acid: A plant hormone precursor involved in growth and defense responses.
Uniqueness
12-oxo-9E-octadecenoic acid is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to induce apoptosis in cancer cells and modulate metabolic pathways distinguishes it from other similar compounds.
Properties
IUPAC Name |
(E)-12-oxooctadec-9-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEOVCWNVASAFS-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CC=CCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)C/C=C/CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-55-6 | |
Record name | Elaidic acid, 12-oxo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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